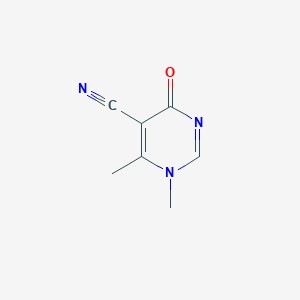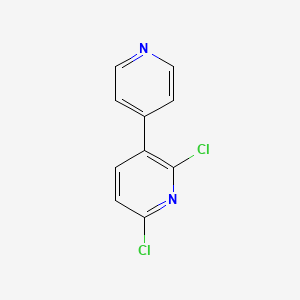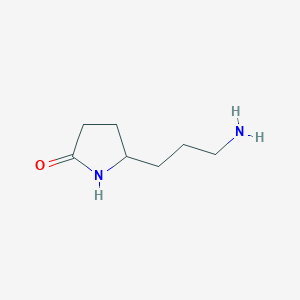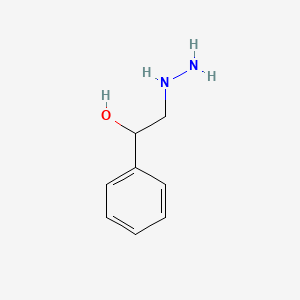
2-Ethynylanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylanthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Base: Triethylamine
Temperature: Room temperature to 60°C
Industrial Production Methods: While the laboratory synthesis of 2-Ethynylanthracene-9,10-dione is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and environmental impact.
化学反応の分析
Types of Reactions: 2-Ethynylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethylanthracene-9,10-dione.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 2-ethynyl-9,10-anthraquinone.
Reduction: Formation of 2-ethylanthracene-9,10-dione.
Substitution: Formation of halogenated anthracene derivatives.
科学的研究の応用
2-Ethynylanthracene-9,10-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 2-Ethynylanthracene-9,10-dione exerts its effects is primarily through its photophysical properties. Upon irradiation with light, the compound can undergo intersystem crossing to generate triplet excited states. These excited states can interact with molecular oxygen to produce singlet oxygen, a reactive oxygen species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted tissues.
類似化合物との比較
2-Ethynylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9,10-Distyrylanthracene: Used in the synthesis of fluorescent nanorods for bioimaging applications.
Uniqueness: The presence of the ethynyl group in 2-Ethynylanthracene-9,10-dione imparts unique electronic properties, making it a valuable compound for specific applications in materials science and photochemistry.
特性
分子式 |
C16H8O2 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2-ethynylanthracene-9,10-dione |
InChI |
InChI=1S/C16H8O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h1,3-9H |
InChIキー |
GVPYEMLXKNNELK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)

![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)



